molecular formula C6H9BN2O2 B2862620 (6-(Aminomethyl)pyridin-3-yl)boronic acid CAS No. 1375452-67-7

(6-(Aminomethyl)pyridin-3-yl)boronic acid

Cat. No.: B2862620
CAS No.: 1375452-67-7
M. Wt: 151.96
InChI Key: IGVKNSMGGGIGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Aminomethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an aminomethyl group. The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Aminomethyl)pyridin-3-yl)boronic acid typically involves the functionalization of pyridine derivatives. One common method includes the reaction of 6-bromomethylpyridine with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-(Aminomethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the aminomethyl group under mild conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(6-(Aminomethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(Aminomethyl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property is particularly useful in affinity chromatography and the selective extraction of biomolecules. The boronic acid group interacts with cis-diol groups, forming stable complexes under specific pH conditions .

Comparison with Similar Compounds

Similar Compounds

    6-Aminopyridine-3-boronic acid: Similar structure but lacks the aminomethyl group.

    Pyridine-3-boronic acid: Lacks both the aminomethyl and amino groups.

    Phenylboronic acid: Contains a phenyl ring instead of a pyridine ring.

Uniqueness

(6-(Aminomethyl)pyridin-3-yl)boronic acid is unique due to the presence of both the aminomethyl and boronic acid groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring selective binding and functionalization.

Properties

IUPAC Name

[6-(aminomethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4,10-11H,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVKNSMGGGIGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)CN)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.